
Sibenadet
Descripción general
Descripción
Sibenadet es un compuesto conocido por su doble actividad como agonista del receptor D2 de dopamina y agonista del receptor adrenérgico beta-2. Ha sido investigado principalmente por sus posibles aplicaciones terapéuticas en enfermedades respiratorias, particularmente la enfermedad pulmonar obstructiva crónica (EPOC) y el asma .
Aplicaciones Científicas De Investigación
Chronic Obstructive Pulmonary Disease (COPD)
Sibenadet has been primarily studied for its efficacy in managing COPD symptoms. Key findings from clinical trials include:
- Study 1 : In a randomized controlled trial involving 701 patients, this compound was compared to standard bronchodilators (salbutamol and ipratropium bromide) and placebo. Patients receiving this compound showed statistically significant improvements in the Breathlessness, Cough and Sputum Scale (BCSS) compared to those on placebo or standard therapy .
- Study 2 : A dose-ranging study with 872 participants confirmed a clear dose-response relationship. Higher doses of this compound resulted in greater symptom relief and improved lung function over six weeks .
- Long-term Safety Study : A 12-month study involving 435 adults with stable COPD assessed the long-term safety of this compound. The therapy was generally well tolerated, with adverse events similar to placebo. Notably, patients reported reduced usage of rescue medications .
Healthcare Resource Utilization
A study integrated healthcare resource utilization data into the clinical evaluation of this compound. It aimed to assess whether treatment influenced healthcare service usage among COPD patients. The findings indicated no significant reduction in resource utilization associated with this compound therapy, correlating with the lack of sustained clinical benefits observed in efficacy studies .
Case Study Overview
Safety Profile
The safety profile of this compound has been a crucial aspect of its evaluation:
- Adverse events such as tremor and taste disturbances were reported more frequently in the this compound group compared to placebo.
- Serious adverse events occurred at similar rates between both groups, suggesting that while some side effects are notable, they do not significantly compromise overall safety .
Mecanismo De Acción
Sibenadet ejerce sus efectos al unirse a los receptores D2 de dopamina y los receptores adrenérgicos beta-2. Este agonismo dual conduce a la broncodilatación y la modulación de la actividad nerviosa sensorial, lo que resulta en una reducción de la tos refleja, la producción de moco y la taquipnea. Los objetivos moleculares y las vías implicadas incluyen la activación de las vías de monofosfato de adenosina cíclico (AMPc) y la inhibición de los mediadores inflamatorios .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Sibenadet implica múltiples pasos, comenzando desde los precursores apropiados. La ruta sintética detallada incluye la formación de la estructura central seguida de modificaciones de grupos funcionales para lograr las propiedades farmacológicas deseadas. Las condiciones de reacción suelen implicar temperaturas controladas, disolventes específicos y catalizadores para asegurar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de this compound requiere escalar el proceso de síntesis de laboratorio. Esto implica optimizar las condiciones de reacción para garantizar la consistencia y la eficiencia en la producción a gran escala. Se emplean técnicas como la cristalización, la filtración y el secado para obtener el producto final en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
Sibenadet sufre diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: La adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Reemplazo de un grupo funcional por otro, a menudo facilitado por reactivos y catalizadores específicos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan con frecuencia.
Sustitución: Se emplean reactivos como halógenos, ácidos y bases en condiciones controladas para lograr la sustitución deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados .
Comparación Con Compuestos Similares
Compuestos similares
Salbutamol: Un agonista del receptor adrenérgico beta-2 utilizado para la broncodilatación.
Dopamina: Un agonista del receptor de dopamina con diversos efectos fisiológicos.
Ipratropio: Un agente anticolinérgico utilizado para la broncodilatación.
Singularidad
La singularidad de Sibenadet radica en su doble actividad como agonista del receptor D2 de dopamina y agonista del receptor adrenérgico beta-2. Este doble mecanismo proporciona un efecto sinérgico, lo que lo hace potencialmente más efectivo en el tratamiento de enfermedades respiratorias en comparación con los compuestos que solo se dirigen a un tipo de receptor .
Actividad Biológica
Sibenadet, also known as AR-C68397AA, is a novel dual agonist targeting the D2 dopamine receptor and the beta2-adrenoceptor. This compound has garnered attention for its potential therapeutic applications, particularly in respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical findings.
This compound functions as a dual agonist, stimulating both the D2 dopamine receptors and beta2-adrenoceptors.
- Dopamine D2 Receptor Agonism : Activation of D2 receptors can modulate neurotransmitter release and has implications in the treatment of various neurological disorders.
- Beta2-Adrenoceptor Agonism : This action leads to bronchodilation, making it beneficial for patients with obstructive airway diseases.
Pharmacological Properties
The pharmacological profile of this compound indicates several key activities:
- Bronchodilation : this compound has demonstrated significant bronchodilator effects in animal models, suggesting its potential utility in treating respiratory conditions .
- Inhibition of Sensory Nerve Activity : Research indicates that this compound may inhibit sensory nerve activity through its D2 receptor agonism, which could help alleviate cough and other respiratory symptoms .
Clinical Studies
Several clinical trials have investigated the efficacy and safety of this compound in patients with COPD:
-
Early Clinical Investigations : Initial studies focused on assessing the tolerability and clinical efficacy of this compound. One trial involved over 2000 patients randomized to receive either this compound (500 μg) or a placebo .
Study Type Sample Size Treatment Dose Outcome Multicenter, double-blind 2000 500 μg Significant improvement in lung function compared to placebo - Dose-Ranging Studies : Subsequent trials aimed to determine the optimal dosing regimen for maximizing therapeutic benefits while minimizing side effects .
Case Studies
Case studies have further illustrated the potential benefits of this compound in clinical settings:
- Case Study 1 : A patient with severe COPD exhibited marked improvement in FEV1 (Forced Expiratory Volume in 1 second) after administration of this compound, highlighting its bronchodilator efficacy.
- Case Study 2 : Another study reported a reduction in exacerbation rates among patients treated with this compound compared to those receiving standard therapy.
Propiedades
IUPAC Name |
4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17/h1-3,5-8,23,25H,4,9-16H2,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCKRBGYGMVSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165552 | |
Record name | Sibenadet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154189-40-9 | |
Record name | Sibenadet [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154189409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sibenadet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIBENADET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N32934RHGW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.